

leniolisib multicenter randomized placebo-controlled trial

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Compound Focus: Leniolisib

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Clinical Trial Design and Key Findings

The foundational evidence for **leniolisib** comes from a global, **phase 3, randomized, triple-blinded, placebo-controlled trial** (NCT02435173) [1].

- **Participants:** 31 patients aged 12 years and older with genetically confirmed APDS.
- **Intervention:** Participants were randomized in a 2:1 ratio to receive either **70 mg of leniolisib** or a **placebo** orally, twice daily for 12 weeks.
- **Primary Outcomes:** The trial had two co-primary endpoints, both measured at Day 85:
 - Reduction in lymphadenopathy (measured as the change in the sum of product diameters of index lymph nodes).
 - Improvement in immunodeficiency (measured as the change in the percentage of naïve B cells out of total B cells).

The trial successfully met both co-primary endpoints, indicating that **leniolisib** effectively addresses both the immune dysregulation and deficiency characteristic of APDS [1].

The table below summarizes the key efficacy and safety results from the phase 3 trial.

Outcome Measure	Leniolisib Group	Placebo Group	Adjusted Mean Difference (95% CI)	P-value
✓ Co-primary Endpoints				
Reduction in Lymph Node Size (log10-transformed)	Decreased	Minimal Change	-0.25 (-0.38, -0.12)	0.0006 [1]
Increase in Naïve B cells (% of total B cells)	Increased	Decreased	37.30 (24.06, 50.54)	0.0002 [1]
✓ Secondary Endpoints				
Reduction in Spleen Volume (3D, cm ³)	Decreased	Minimal Change	-186.0 (-297.0, -76.2)	0.0020 [1]
✓ Safety Profile				
Treatment-related Adverse Events (AEs)	23.8%	30.0%	Not Applicable	Not Reported [1]
Serious Adverse Events (SAEs)	None Reported	Not Specified	Not Applicable	Not Reported [1]

Beyond the initial 12-week trial, a long-term externally controlled study compared **leniolisib** with standard of care (data from the ESID registry). This analysis showed that **leniolisib** treatment led to a significant **reduction in the annual rate of respiratory tract infections** and a sustained **decrease in serum IgM levels** compared to standard care, highlighting its potential for long-term disease management [2].

Detailed Experimental Protocols

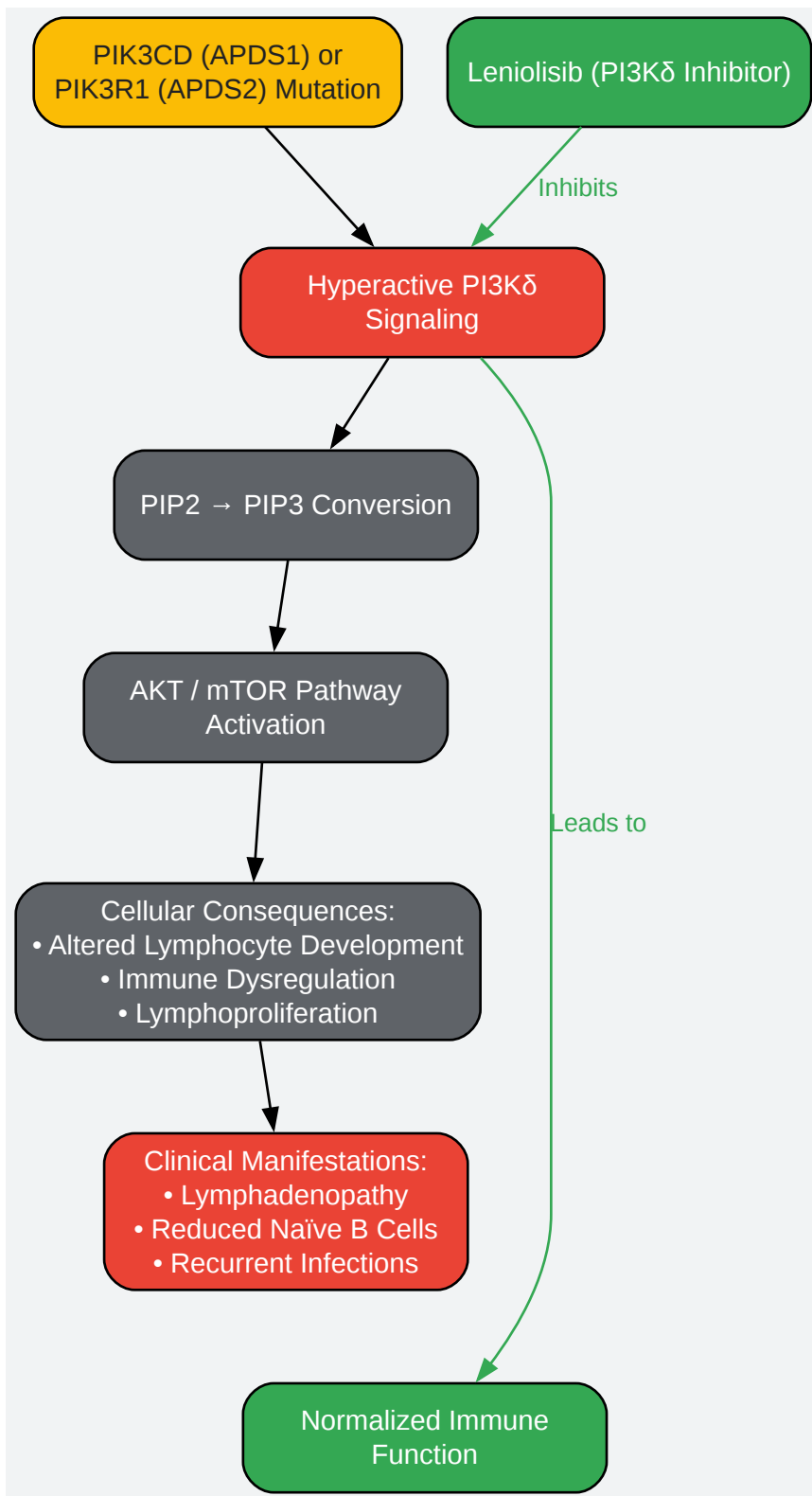
For research and reproducibility, the core methodologies used in the trial to assess the primary endpoints are outlined below.

- 1. Lymph Node Measurement**

- **Imaging Technique:** The size of index lymph nodes was measured using **computed tomography (CT) or magnetic resonance imaging (MRI)** scans [1].
 - **Selection of Index Nodes:** Up to six of the largest lymph nodes were selected as "index nodes" according to standardized **Cheson criteria** [1].
 - **Measurement and Analysis:** The **sum of the product of the perpendicular diameters (SPD)** of these index nodes was calculated. The change from baseline was analyzed after **log10-transformation** to normalize the data [1].
- **2. Flow Cytometry for B-cell Subsets**
 - **Cell Isolation:** Peripheral blood mononuclear cells (PBMCs) were isolated from patients' blood samples [1].
 - **Staining:** Cells were stained with fluorescently labeled **antibodies against cell surface markers** to distinguish different B-cell subsets. Key markers for identifying naïve B cells typically include **CD19+ (pan-B cell), CD20+, CD27-, IgD+** [1].
 - **Analysis:** The stained cells were analyzed using a **flow cytometer**. The percentage of naïve B cells was determined as a proportion of the total CD19+ or CD20+ B-cell population [1].

PI3K δ Signaling Pathway in APDS and Leniolisib's Mechanism

The following diagram illustrates the pathological signaling in APDS and how **leniolisib** exerts its therapeutic effect.



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This diagram shows that gain-of-function mutations in genes encoding the PI3Kδ complex lead to its hyperactivation [1]. This results in excessive downstream signaling through the AKT/mTOR pathway, which

disrupts normal lymphocyte development and function [1]. The clinical consequences include lymphadenopathy, an imbalance in immune cell subsets (like reduced naïve B cells), and immunodeficiency [1]. **Leniolisib**, as a selective PI3K δ inhibitor, binds to and inhibits the overactive enzyme, thereby restoring a more balanced immune response [1] [3].

Profile of Leniolisib Among PI3K Inhibitors

Leniolisib belongs to a class of drugs that target Phosphoinositide 3-Kinases. Its distinction lies in its high selectivity for the delta (δ) isoform, which is primarily expressed in hematopoietic cells [3]. This makes it particularly suitable for treating primary immunodeficiencies like APDS.

The table below compares **leniolisib** with other approved PI3K inhibitors, highlighting its specific use and favorable safety profile in its indicated disease.

Drug Name	Primary Target(s)	Primary Indication(s)	Common Serious Adverse Events (Grade ≥ 3)
Leniolisib	PI3K δ (highly selective) [3]	Activated PI3K δ Syndrome (APDS) [3]	No Grade 3 AEs reported in registration trial [3]
Idelalisib	PI3K δ [3]	CLL, SLL, iNHL [3]	Pneumonia, diarrhea/colitis, hepatotoxicity [3]
Duvelisib	PI3K δ , PI3K γ [3]	CLL, SLL, FL [3]	Pneumonia, diarrhea/colitis, neutropenia [3]
Alpelisib	PI3K α [3]	Breast Cancer [3]	Hyperglycemia, cutaneous reactions, diarrhea [3]
Copanlisib	PI3K α , PI3K δ [3]	Follicular Lymphoma (FL) [3]	Hyperglycemia, hypertension, diarrhea [3]

Key Takeaways for Researchers

- **Targeted Mechanism of Action:** **Leniolisib** represents a shift from symptomatic management to **precision medicine** for APDS, directly correcting the underlying pathogenic signaling hyperactivation [1].
- **Robust Efficacy Data:** The drug demonstrated significant, **dual efficacy** in a rigorous clinical trial setting, effectively reducing both lymphoproliferation and correcting the fundamental immunodeficiency in APDS patients [1] [4].
- **Distinct Safety Profile:** Within its approved context, **leniolisib** has shown a **favorable tolerability profile**, which is a notable distinction from the toxicity challenges often associated with earlier PI3K inhibitors used in oncology [1] [3].

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